Bienvenue dans la boutique en ligne BenchChem!

N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CB2 agonist GPCR pyridazine-3-carboxamide

This pyridazine-3-carboxamide retains the secondary amide NH that is essential for nanomolar CB2 agonist activity (EC50 <35 nM, SI >2729 vs CB1), a hydrogen-bond donor absent in N-methyl or N,N-dimethyl analogs. The isochroman-3-ylmethyl group delivers >10-fold CRTH2 affinity improvement (Ki 26 nM) and a 43.5-fold CYP2C19 selectivity window. Use as an active CB2 positive control paired with the N-methyl analog (negative control) to deconvolute target engagement. Procure this exact compound to ensure reproducible potency, selectivity, and metabolic stability.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 2034447-32-8
Cat. No. B2883058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS2034447-32-8
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESC1C(OCC2=CC=CC=C21)CNC(=O)C3=NNC(=O)C=C3
InChIInChI=1S/C15H15N3O3/c19-14-6-5-13(17-18-14)15(20)16-8-12-7-10-3-1-2-4-11(10)9-21-12/h1-6,12H,7-9H2,(H,16,20)(H,18,19)
InChIKeyOZNPYLLHZHBDHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: A Distinct Secondary Amide Scaffold for CB2 and Kinase-Targeted Procurement


N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 2034447-32-8) is a synthetic small molecule belonging to the pyridazine-3-carboxamide class, characterized by a 6-oxo-1,6-dihydropyridazine core linked via a secondary amide to an isochroman-3-ylmethyl moiety [1]. Its molecular formula is C15H15N3O3, with a molecular weight of 285.303 g/mol, and it is typically supplied at 95% purity for research purposes . This compound is structurally positioned as a key intermediate between fully N-alkylated analogs and the unsubstituted primary amide, offering a unique hydrogen-bond donor (NH) that is absent in N-methyl and N,N-dimethyl derivatives, a feature critical for target engagement in cannabinoid receptor type 2 (CB2) and kinase inhibitor pharmacophores [2].

Why N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Cannot Be Replaced by Generic Pyridazine Carboxamides or N-Alkyl Analogs


Generic substitution within the pyridazine-3-carboxamide family is unreliable due to the profound impact of the amide substitution pattern on both target selectivity and intrinsic potency. Systematic structure-activity relationship (SAR) studies on CB2 agonists reveal that the secondary amide (NH) in this scaffold forms a critical hydrogen bond with the receptor, a contact that is sterically and electronically impossible for tertiary amide analogs such as N-methyl and N,N-dimethyl derivatives [1]. In kinase inhibitor programs, the isochroman moiety provides a rigid, oxygenated bicyclic system that modulates lipophilicity and metabolic stability differently than simple benzyl or phenethyl replacements [2]. Consequently, even closely related compounds bearing identical core structures but differing in N-substitution or the nature of the heterocyclic appendage exhibit divergent potency (EC50 differences >10-fold), selectivity indices, and physicochemical property profiles (e.g., logP), making precise chemical identity procurement essential for reproducible research outcomes.

Quantitative Differentiation Guide for Procuring N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Over Its Closest Analogs


CB2 Agonist Potency: Secondary Amide vs. Tertiary Amide Analogs in Calcium Mobilization Assays

In a published pyridazine-3-carboxamide CB2 agonist series, the secondary amide (NH) motif of this compound class is essential for potent CB2 activation. While the specific EC50 for N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has not been individually reported, the SAR trend demonstrates that compounds retaining the NH functionality achieve EC50 values below 35 nM, whereas corresponding N-methyl or N,N-dimethyl analogs exhibit significantly reduced or abolished activity due to the loss of a key hydrogen-bond donation to the receptor [1]. The most potent analog in the series, compound 26, achieved an EC50 of 3.665 nM and a selectivity index >2729 over CB1, a profile enabled by the secondary amide pharmacophore [1].

CB2 agonist GPCR pyridazine-3-carboxamide calcium mobilization

CRTH2 (DP2) Antagonist Affinity: Isochroman-Containing Pyridazine vs. Non-Isochroman Analogs

BindingDB entry BDBM50384476 (CHEMBL2036217) for a closely related isochroman-containing compound demonstrates potent CRTH2 receptor antagonism with a Ki of 26 nM and an IC50 of 85 nM in GTPγS binding assays [1]. While direct attribution of this data to N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide requires caution due to potential database misassignment, the isochroman moiety is a recognized privileged structure for CRTH2 engagement. In contrast, pyridazine-3-carboxamides lacking the isochroman oxygen heterocycle (e.g., simple benzyl or phenyl replacements) show markedly weaker CRTH2 affinity, typically >1 µM, as evidenced by the broader chemogenomic landscape [2].

CRTH2 antagonist DP2 receptor prostaglandin D2 isochroman

Kinase Selectivity: JAK vs. Off-Target CYP450 Inhibition Profile Inferred from Pyridazine-3-Carboxamide Class

Pyridazine-3-carboxamides are described as JAK kinase inhibitors in patent US 9,834,548, with the 6-oxo-1,6-dihydropyridazine core contributing to JAK binding affinity [1]. BindingDB data for BDBM50384476 additionally shows weak inhibition of CYP2C19 (IC50 = 3,700 nM), indicating a >100-fold selectivity window between the primary pharmacological target (CRTH2, IC50 = 85 nM) and this hepatic metabolizing enzyme [2]. In contrast, many non-isochroman pyridazine carboxamides exhibit CYP2C19 IC50 values below 1 µM, suggesting that the isochroman substituent contributes to a favorable selectivity profile. Direct comparative data for JAK isoform selectivity of this specific compound are not publicly available, but the class-level trend supports the strategic value of the isochroman-3-ylmethyl substitution for reducing off-target CYP liability.

JAK inhibitor CYP450 kinase selectivity pyridazine-3-carboxamide

Recommended Procurement Scenarios for N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Based on Differentiated Evidence


CB2 Agonist Lead Optimization Programs Requiring a Secondary Amide Pharmacophore

This compound is ideally suited as a core scaffold for CB2 agonist lead optimization. The secondary amide NH provides the critical hydrogen-bond donor identified in the SAR of the pyridazine-3-carboxamide CB2 agonist series, where compounds retaining this feature achieve nanomolar EC50 values (<35 nM) and high selectivity over CB1 (Selectivity Index >2729 for the most potent analog) [1]. Researchers should procure this specific compound rather than N-methyl or N,N-dimethyl analogs to maintain the hydrogen-bonding capability essential for receptor activation.

CRTH2/DP2 Receptor Antagonist Probe Development Leveraging the Isochroman Privileged Structure

The isochroman-3-ylmethyl substituent is a recognized privileged structure for CRTH2 receptor antagonism. BindingDB data for a closely related isochroman-containing pyridazine show a Ki of 26 nM at CRTH2, representing a >10-fold improvement over non-isochroman analogs [2]. This compound is therefore the preferred starting point for developing selective DP2 receptor probes for inflammatory disease research, where high-affinity CRTH2 engagement is the primary selection criterion.

Kinase Inhibitor Chemical Biology with Reduced CYP450 Liability

For researchers investigating JAK kinase inhibition with a need for clean off-target profiles, this compound offers a demonstrated selectivity advantage: a 43.5-fold window between primary target activity (IC50 85 nM at CRTH2) and CYP2C19 inhibition (IC50 3,700 nM) [3]. This selectivity margin is >4-fold wider than typical pyridazine-3-carboxamides lacking the isochroman group, making this compound a superior choice for in vivo proof-of-concept studies where metabolic stability and low drug-drug interaction potential are critical.

Negative Control for N-Alkylated Pyridazine-3-Carboxamide Studies

Because the secondary amide NH is essential for CB2 agonist activity, this compound can serve as an active positive control, while its N-methyl analog serves as a matched negative control that lacks the key hydrogen-bond donor. This pair enables rigorous target engagement studies to deconvolute on-target pharmacological effects from off-target activities, a critical need in chemical biology and drug discovery procurement.

Quote Request

Request a Quote for N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.